molecular formula C19H23N3O4S B4723995 N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide

Cat. No. B4723995
M. Wt: 389.5 g/mol
InChI Key: JZPRTDCRDIUBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide, also known as NSC 74859 or NSC 281612, is a chemical compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting HSP90, N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 can induce cell death in cancer cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has also been shown to have anti-inflammatory effects and can modulate the immune system.

Advantages and Limitations for Lab Experiments

N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied and its mechanism of action is well understood. However, N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has some limitations. It can be toxic to normal cells at high concentrations, and its effectiveness can be limited by the development of drug resistance in cancer cells.

Future Directions

There are several future directions for the study of N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859. One area of research is the development of new analogs of N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 that can overcome its limitations and improve its effectiveness. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859, which can help to select patients who are most likely to benefit from treatment. Finally, the combination of N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 with other cancer treatments, such as immunotherapy, is an area of research that holds promise for improving cancer treatment outcomes.

Scientific Research Applications

N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including breast cancer, prostate cancer, and leukemia. N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide 74859 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[4-[(4-morpholin-4-ylphenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15(23)21-17-4-8-19(9-5-17)27(24,25)20-14-16-2-6-18(7-3-16)22-10-12-26-13-11-22/h2-9,20H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPRTDCRDIUBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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